Fluoroazomycin arabinoside F-18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

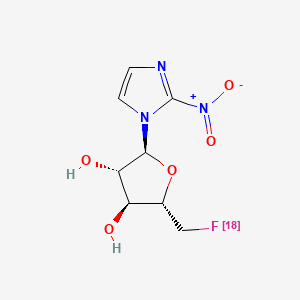

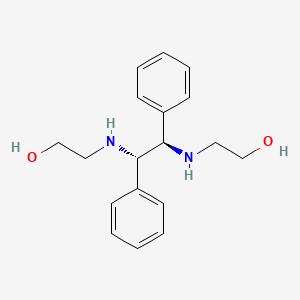

Fluoroazomycin arabinoside F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a marker for tumor hypoxia, which is a condition where tumor cells are deprived of adequate oxygen. This compound is particularly useful in identifying hypoxic regions within tumors, which are often resistant to conventional therapies such as chemotherapy and radiotherapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fluoroazomycin arabinoside F-18 involves a nucleophilic reaction between fluorine-18 fluoride and a tosylated precursor. This is followed by the hydrolysis of protecting groups and subsequent purification . The reaction conditions typically include the use of azeotropically dried fluorine-18 fluoride, Kryptofix 2.2.2, and potassium carbonate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for high yield and purity. Automated synthesis modules are often employed to ensure consistent production quality and to minimize radiation exposure to personnel .

Analyse Chemischer Reaktionen

Types of Reactions: Fluoroazomycin arabinoside F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under physiological conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Fluorine-18 fluoride, tosylated precursor, Kryptofix 2.2.2, potassium carbonate.

Hydrolysis: Sodium hydroxide, sodium dihydrogen phosphate for neutralization.

Major Products: The primary product of these reactions is this compound, which is then purified and used for PET imaging .

Wissenschaftliche Forschungsanwendungen

Fluoroazomycin arabinoside F-18 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in PET imaging to study chemical processes in vivo.

Biology: Helps in understanding the biological mechanisms of tumor hypoxia and its impact on tumor progression.

Medicine: Used in the diagnosis and treatment planning of various cancers, including head and neck squamous cell carcinoma, non-small cell lung carcinoma, cervical carcinoma, and glioma

Industry: Employed in the development of new radiopharmaceuticals and imaging agents.

Wirkmechanismus

Fluoroazomycin arabinoside F-18 exerts its effects by selectively accumulating in hypoxic cells. The compound undergoes reduction in the absence of oxygen, leading to its retention in hypoxic tissues. This selective uptake allows for the visualization of hypoxic regions within tumors using PET imaging . The primary molecular targets are the cellular macromolecules in hypoxic cells, where the reduced form of the compound binds irreversibly .

Vergleich Mit ähnlichen Verbindungen

Fluoroazomycin arabinoside F-18 is often compared with other hypoxia tracers such as fluorine-18 misonidazole (FMISO). While both compounds are used for imaging tumor hypoxia, this compound has shown more rapid clearance from non-target tissues, resulting in higher target-to-background ratios . Other similar compounds include:

- Fluorine-18 fluoromisonidazole (FMISO)

- Fluorine-18 fluoroerythronitroimidazole

- Iodine-124 iodoazomycin galactoside

- Fluorine-18 fluoroetanidazole

This compound is unique in its rapid clearance and higher specificity for hypoxic tissues, making it a valuable tool in the field of oncology .

Eigenschaften

CAS-Nummer |

864084-85-5 |

|---|---|

Molekularformel |

C8H10FN3O5 |

Molekulargewicht |

246.18 g/mol |

IUPAC-Name |

(2S,3S,4S,5S)-2-((18F)fluoranylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1/i9-1 |

InChI-Schlüssel |

LPZSRGRDVVGMMX-FJBGPTLJSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |

Isomerische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)C[18F])O)O |

Kanonische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |

Key on ui other cas no. |

864084-85-5 |

Synonyme |

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole (18F)-FAZA (18F)FAZA (18F)fluoro-azomycinarabino-furanoside (18F)fluoroazomycinarabinoside 18F-FAZA 18F-fluoroazomycin arabinoside fluoroazomycin arabinoside fluoroazomycinarabinoside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1224367.png)

![N'-(5-Chloro-2-pyridinyl)-N-[cis-2-(2,6-difluorophenyl)cyclopropyl]-thiourea](/img/structure/B1224368.png)

![[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1224372.png)

![[4-[(2,4-Dichlorophenoxy)methyl]phenyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1224377.png)

![3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1224384.png)

![2-[[[1-(2-Methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-1,3-benzothiazole](/img/structure/B1224390.png)